molecular formula C10H11N3O2 B2818957 7-Amino-1,3-dimethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 76088-93-2

7-Amino-1,3-dimethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2818957
CAS No.: 76088-93-2
M. Wt: 205.217
InChI Key: ADDAUAXSJSLONU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-1,3-dimethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a heterocyclic compound with the molecular formula C10H13N3O2. It is known for its unique structure, which includes a quinazoline core, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-1,3-dimethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. One common method includes the cyclization of N-(2-aminophenyl)acetamide with formic acid .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the cyclization and formation of the quinazoline core .

Chemical Reactions Analysis

Types of Reactions: 7-Amino-1,3-dimethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

7-Amino-1,3-dimethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Amino-1,3-dimethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Uniqueness: 7-Amino-1,3-dimethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is unique due to its tetrahydroquinazoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

7-amino-1,3-dimethylquinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-12-8-5-6(11)3-4-7(8)9(14)13(2)10(12)15/h3-5H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDAUAXSJSLONU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)N)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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